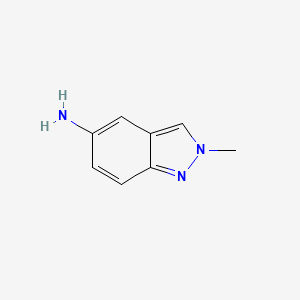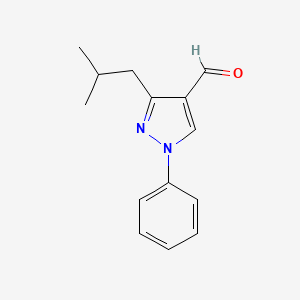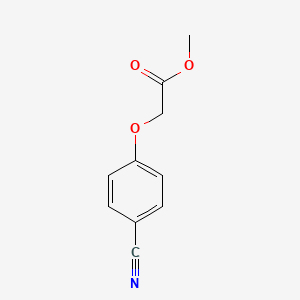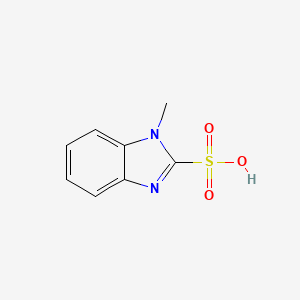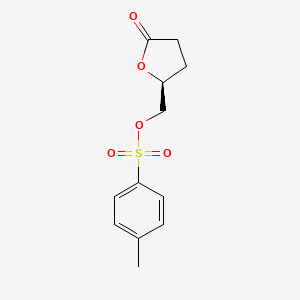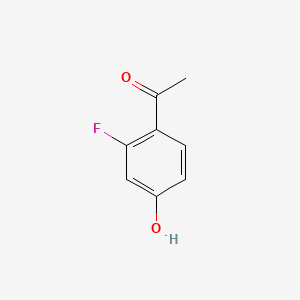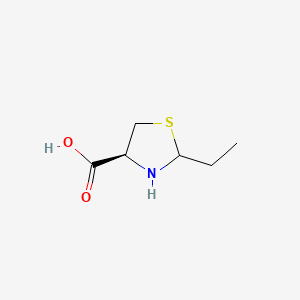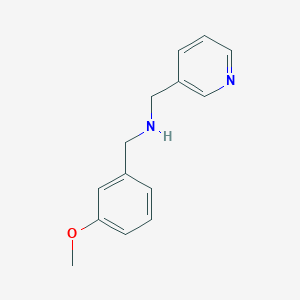
(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O . It is also known as N-methoxybenzyl-pyridinyl-3-methyl-amine (NBPM) and belongs to the class of nitrogen-containing heterocyclic compounds, which includes pyridines, pyrimidines, and purines.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Magnetism
- Manganese(II) Complexes : A study on manganese(II) complexes of ligands derived from 2-aminomethylpyridine demonstrated the synthesis and characterization of new ligands and their manganese(II) halides complexes. These complexes exhibited distorted octahedral Mn(II) coordination spheres and were studied for their magnetic properties. The findings suggested antiferromagnetic and weak ferromagnetic interactions among Mn(II) ions in these complexes (Wu et al., 2004).
Catalysis and Organic Synthesis
- Diiron(III) Complexes : Research into diiron(III) complexes as functional models for methane monooxygenases explored the effect of the capping ligand on the hydroxylation of alkanes, revealing the complexes' efficiency as catalysts for selective alkane hydroxylation (Sankaralingam & Palaniandavar, 2014).
- Palladium(II) and Platinum(II) Complexes : Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have investigated their molecular structures, vibrational frequencies, and cytotoxicity. These complexes were synthesized as potential anticancer compounds and characterized through various techniques, including density functional theory (Ghani & Mansour, 2011).
Biological Activity
- Antioxidant and Acetylcholinesterase Inhibitory Properties : The antioxidant and acetylcholinesterase (AChE) inhibitory activities of diverse γ-pyridinyl amine derivatives were investigated, revealing compounds with high antioxidant activity and moderate AChE inhibitory properties, which could serve as the basis for designing new molecules with dual activity (Vargas Méndez & Kouznetsov, 2015).
Fluorescent Sensors
- Fluorescent Sensor for Dopamine : A new ligand and its Cu(II) complex were synthesized and characterized, demonstrating potential as a fluorescent sensor for dopamine. This work highlights the utility of these compounds in developing new sensors for bioactive molecules (Khattar & Mathur, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase involved in the regulation of cell proliferation, differentiation, and migration .
Mode of Action
It is likely that the compound interacts with the receptor, potentially altering its activity and leading to changes in downstream signaling pathways .
Biochemical Pathways
The interaction of this compound with FGFR1 can affect various biochemical pathways. FGFR1 is involved in several signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell growth, survival, and differentiation .
Pharmacokinetics
Understanding these properties is essential for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with FGFR1 and the subsequent changes in cellular signaling pathways . These effects could potentially influence cell proliferation, differentiation, and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAAJUSJXHDVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
